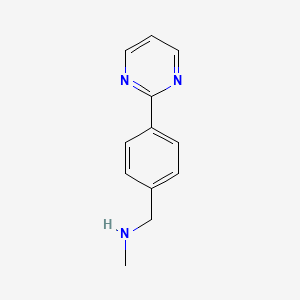
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a pyrimidine ring attached to a phenyl group, which is further connected to a methanamine moiety
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.
Wirkmechanismus
Target of Action
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine, also known as n-methyl-4-pyrimidin-2-ylbenzylamine, is a complex compound with a specific target of action. The primary targets of this compound are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial in the regulation of the cell cycle and transcription .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDKs also affects transcription, which can lead to changes in gene expression .
Biochemical Pathways
The inhibition of CDKs by this compound affects several biochemical pathways. Primarily, it impacts the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other pathways, including DNA replication and repair, apoptosis, and signal transduction .
Result of Action
The result of this compound’s action is the inhibition of cell division and changes in gene expression . This can lead to a halt in the growth of cancer cells, making the compound a potential candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-(pyrimidin-2-yl)benzaldehyde with methylamine under reductive amination conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can also be employed to facilitate the reduction step in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-Oxide derivatives.
Reduction: Corresponding secondary amines.
Substitution: Alkylated or acylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(4-(pyridin-2-yl)phenyl)methanamine
- N-Methyl-1-(4-(pyridin-3-yl)phenyl)methanamine
- N-Methyl-1-(4-(pyridin-4-yl)phenyl)methanamine
Uniqueness
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Eigenschaften
IUPAC Name |
N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVUAYHEYROLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640274 |
Source


|
| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-48-5 |
Source


|
| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
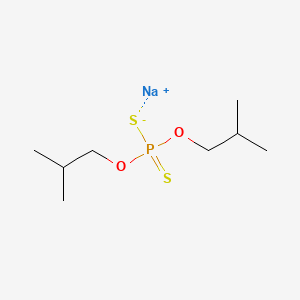
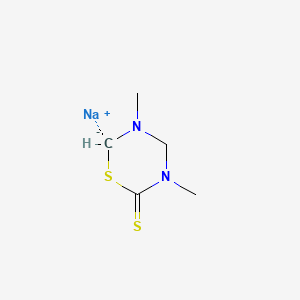
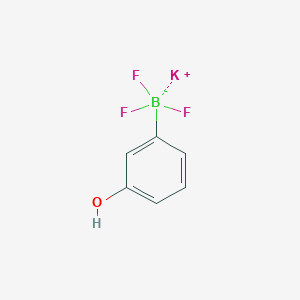
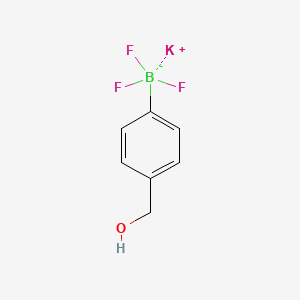
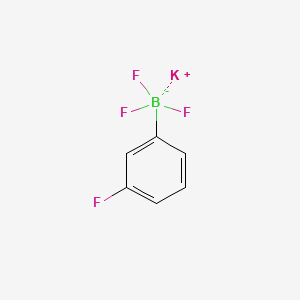
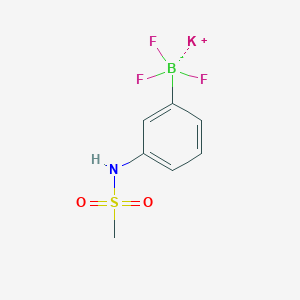

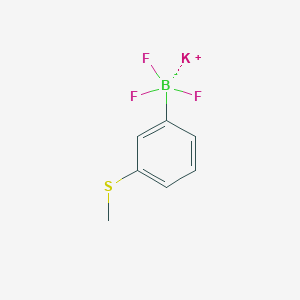
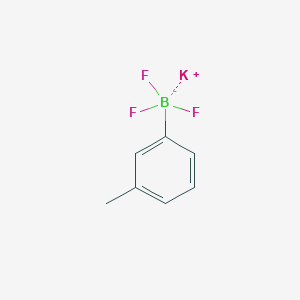
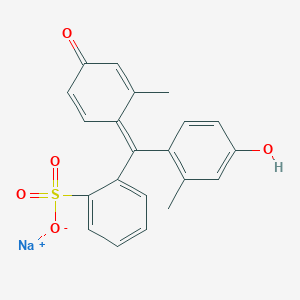
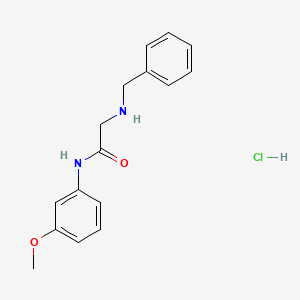
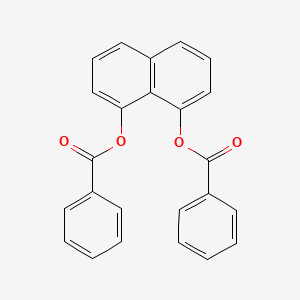
![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

